High-Yielding Synthesis Protocol
The synthesis of the key precursor, 1-bromo-3,4-bis(hexyloxy)benzene, followed by conversion to the target boronic acid, has been optimized to achieve a high yield. Using optimized conditions with Pd(dppf)Cl₂ (1–5 mol%) and KOAc in refluxing dioxane, the final boronic acid is obtained in 70–80% yield . This represents a robust and reproducible protocol that significantly outperforms the yields reported for other, more sterically hindered bis-alkoxy phenylboronic acid isomers, where yields can be substantially lower due to increased steric bulk around the boronic acid moiety.
Cross-study comparable; independent verification suggested
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70–80% |
| Comparator Or Baseline | Yields for sterically hindered bis-alkoxy phenylboronic acid isomers (e.g., 2,6-disubstituted) are typically <50%. |
| Quantified Difference | >20-30% higher yield |
| Conditions | Pd-catalyzed borylation of 1-bromo-3,4-bis(hexyloxy)benzene with bis(pinacolato)diboron, followed by hydrolysis. |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and ensures a more reliable and scalable supply chain for procurement.
